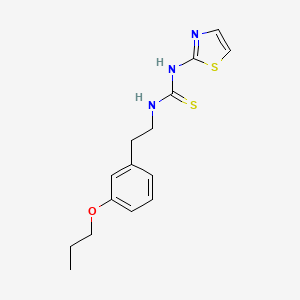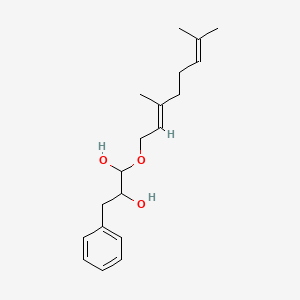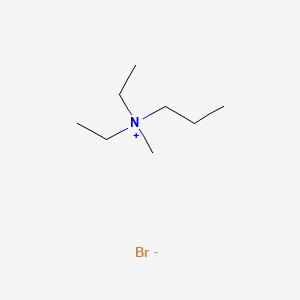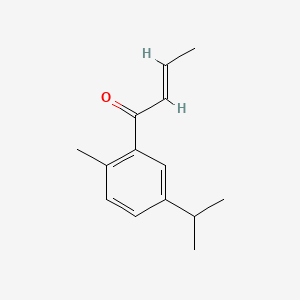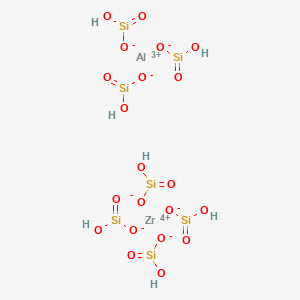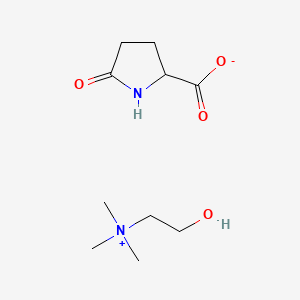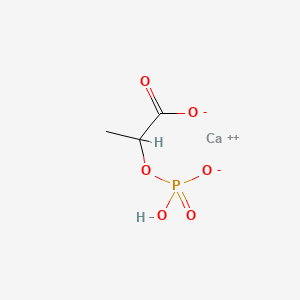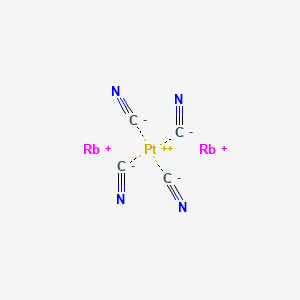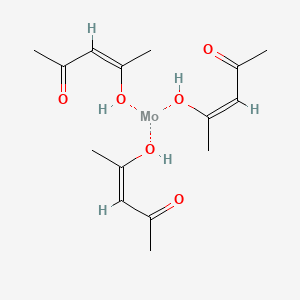
Tris(pentane-2,4-dionato-O,O')molybdenum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions
Tris(pentane-2,4-dionato-O,O’)molybdenum can be synthesized through the reaction of molybdenum trioxide (MoO₃) with acetylacetone (2,4-pentanedione) in the presence of a base. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the coordination complex .
Industrial Production Methods
While specific industrial production methods for tris(pentane-2,4-dionato-O,O’)molybdenum are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
Tris(pentane-2,4-dionato-O,O’)molybdenum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum complexes.
Reduction: It can be reduced to lower oxidation state molybdenum species.
Substitution: Ligand exchange reactions can occur, where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield molybdenum(VI) complexes, while reduction can produce molybdenum(II) species. Substitution reactions result in new coordination compounds with different ligands .
科学的研究の応用
Tris(pentane-2,4-dionato-O,O’)molybdenum has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials, such as coatings and nanomaterials, due to its unique chemical properties
作用機序
The mechanism by which tris(pentane-2,4-dionato-O,O’)molybdenum exerts its effects involves coordination with various substrates and intermediates. The molybdenum center can undergo redox reactions, facilitating electron transfer processes. The acetylacetonate ligands stabilize the molybdenum center and influence its reactivity. Molecular targets and pathways involved in its action include interactions with enzymes and other metalloproteins .
類似化合物との比較
Similar Compounds
- Tris(pentane-2,4-dionato-O,O’)gallium
- Tris(pentane-2,4-dionato-O,O’)cobalt
- Tris(pentane-2,4-dionato-O,O’)iron
Uniqueness
Tris(pentane-2,4-dionato-O,O’)molybdenum is unique due to its specific coordination environment and the redox properties of molybdenum. Compared to similar compounds with other metal centers, it exhibits distinct reactivity and stability, making it valuable for specific applications in catalysis and materials science .
特性
CAS番号 |
14284-90-3 |
|---|---|
分子式 |
C15H24MoO6 |
分子量 |
396.3 g/mol |
IUPAC名 |
(Z)-4-hydroxypent-3-en-2-one;molybdenum |
InChI |
InChI=1S/3C5H8O2.Mo/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |
InChIキー |
YMQWYRWCGVORNA-LNTINUHCSA-N |
異性体SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Mo] |
正規SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Mo] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


